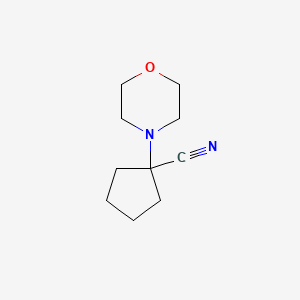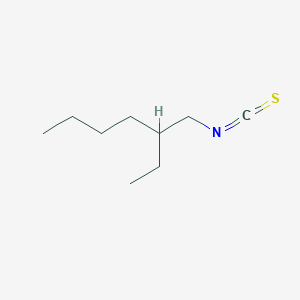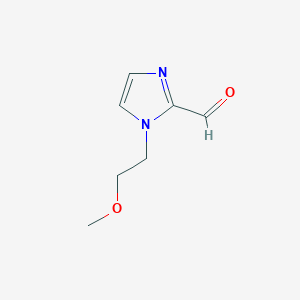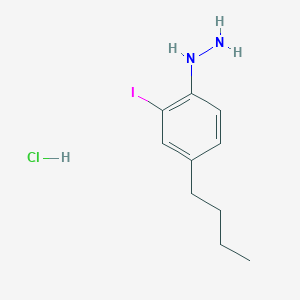
1-Morpholin-4-ylcyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-ylcyclopentanecarbonitrile is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation in Human Saliva
1-Morpholinocarbonitrile (1-cyanomorpholine) is formed from morpholine in human saliva. This transformation might be a general metabolic pathway for amines in saliva (Wishnok & Tannenbaum, 1976).
Structural Optimization in Pharmaceuticals
Structural modifications of morpholine acetals led to the discovery of potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists with applications in treating various disorders (Hale et al., 1998).
Photophysical Characterization
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine (1) has been synthesized and analyzed for its photophysical properties, providing insights into its potential applications in chemical studies (Chin et al., 2010).
Morpholine Derivatives in Therapeutics
Morpholine and its derivatives are significant in synthesizing various potent drugs due to their feasible physicochemical properties and low cost (Rupak et al., 2016).
Role in Kinase Inhibition
Morpholines are crucial in inhibiting PI3K and PIKKs due to their ability to form key hydrogen bonding interactions and conveying selectivity over other kinases (Hobbs et al., 2019).
Combustion Chemistry
Morpholine's combustion chemistry was investigated under specific conditions, providing insights into stable and radical intermediates and products relevant to pollutant emission studies (Lucassen et al., 2009).
Volumetric Properties in Chemical Processes
The study of volumetric properties of morpholine in combination with other chemicals has applications in understanding its behavior in various industrial processes (Kumari et al., 2017).
Synthetic Potential in Chemical Reactions
Morpholine derivatives have been synthesized and studied for their potential in various chemical reactions, showing unexpected pathways and applications (Kopchuk et al., 2017).
Synthesis of Biologically Active Compounds
Morpholine derivatives are synthesized as intermediates for various biologically active compounds, playing a crucial role in the development of anticancer drugs (Wang et al., 2016).
Role in Medicinal Chemistry
Morpholine is a common feature in many drugs due to its advantageous properties in medicinal chemistry and drug design (Kourounakis et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
1-morpholin-4-ylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGDZUTOZLKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586476 |
Source


|
| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62317-19-5 |
Source


|
| Record name | 1-(Morpholin-4-yl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)











